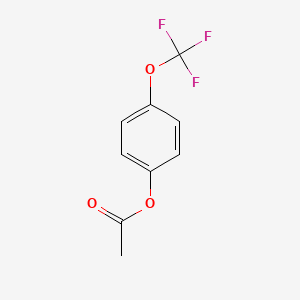

4-Acetyloxy-(trifluoromethoxy)benzene

Description

Current Trends and Significance of Organofluorine Chemistry in Synthetic Design

Organofluorine chemistry has evolved from niche applications to a central role in synthetic design, driven by the predictable yet powerful influence of fluorine on molecular properties. chinesechemsoc.org It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.org The C-F bond, being the strongest single covalent bond to carbon, imparts considerable metabolic stability to molecules by blocking sites susceptible to oxidative metabolism. chinesechemsoc.orgnih.gov

Current trends in the field focus on developing more efficient, selective, and sustainable methods for fluorination and fluoroalkylation. cas.cnnumberanalytics.com Innovations include the design of novel fluorinating agents that are safer and easier to handle, the advancement of catalytic methods (including transition-metal catalysis and electrochemistry) to improve efficiency and reduce waste, and the application of late-stage functionalization to introduce fluorine into complex molecules. chinesechemsoc.orgnumberanalytics.comchemrevlett.com These strategies allow chemists to fine-tune the properties of lead compounds in drug discovery and to create new materials with tailored functionalities. cas.cnnumberanalytics.com

The Trifluoromethoxy (OCF₃) Group: A Privileged Substituent in Chemical Innovation

The trifluoromethoxy (OCF₃) group has emerged as a highly valued substituent in chemical research, often referred to as a "pseudo-halogen" due to its unique combination of properties. beilstein-journals.org It is one of the most lipophilic functional groups, significantly enhancing a molecule's ability to permeate biological membranes. rsc.orgmdpi.com This property, combined with its high electronegativity and metabolic stability, makes the OCF₃ group a powerful tool for modifying the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. nih.govmdpi.com

The influence of the trifluoromethoxy group on an aromatic ring is distinct from that of the analogous methoxy (B1213986) (OCH₃) group. Due to the high electronegativity of the three fluorine atoms, the OCF₃ group is strongly electron-withdrawing by induction. rsc.orgmdpi.com Unlike the methoxy group, which is a strong resonance donor, the lone pairs on the oxygen of the OCF₃ group are less available for donation to the aromatic π-system. rsc.org This results in the OCF₃ group being a deactivating, para-directing substituent in electrophilic aromatic substitutions. rsc.org

From a steric perspective, the trifluoromethyl group is bulkier than a methyl group. mdpi.comcapes.gov.br The conformation of the OCF₃ group is typically orthogonal to the plane of the aromatic ring, which minimizes π-donation and influences the local steric environment. rsc.org This steric hindrance can affect substrate binding to biological targets and influence the regioselectivity of chemical reactions. nih.gov

Table 1: Comparison of Electronic and Physical Properties of Related Substituents

| Substituent | Inductive Effect | Resonance Effect | Lipophilicity (π value) |

| -OCH₃ | Weakly Withdrawing | Strongly Donating | -0.02 |

| -CF₃ | Strongly Withdrawing | Weakly Withdrawing | 0.88 |

| -OCF₃ | Strongly Withdrawing | Weakly Donating | 1.04 |

The synthesis of aryl trifluoromethyl ethers has historically been challenging. Early methods often required harsh reagents and conditions, such as the use of anhydrous hydrogen fluoride (B91410) or highly toxic intermediates like aryl chlorothionoformates. nih.govbeilstein-journals.org One classical approach involves the chlorination of anisoles followed by a halogen-fluorine exchange reaction. nih.gov Another method proceeds via aryl fluoroformates treated with sulfur tetrafluoride (SF₄). beilstein-journals.org

More recent synthetic innovations have focused on milder and more versatile protocols. chemrevlett.comacs.org These include:

Oxidative Desulfurization-Fluorination: This method transforms dithiocarbonates (xanthates), derived from phenols, into trifluoromethyl ethers using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) in the presence of a fluoride source. nih.gov

Electrophilic Trifluoromethylation: The development of electrophilic trifluoromethylating reagents, such as Togni's and Umemoto's reagents, has enabled the direct O-trifluoromethylation of phenols, although sometimes requiring specific catalysts or conditions. beilstein-journals.org

Electrochemical Methods: Modern electrochemical protocols offer an environmentally friendly route for the O-trifluoromethylation of phenols using simple trifluoromethyl sources like the Langlois reagent (CF₃SO₂Na). chemrevlett.com

The Acetoxy (-OCOCH₃) Group: A Versatile Handle for Aromatic Functionalization

The acetoxy (-OCOCH₃) group is a valuable functional group in organic synthesis. wikipedia.org It is recognized as an ortho, para-directing group in electrophilic aromatic substitution. While the oxygen lone pair can participate in resonance donation to the aromatic ring, this effect is attenuated by competing resonance with the adjacent carbonyl group, making it a less powerful activating group than a hydroxyl group. stackexchange.com

Crucially, the acetoxy group serves as a robust protecting group for phenols and can be readily hydrolyzed under basic or acidic conditions to reveal the corresponding hydroxyl group. wikipedia.org This transformation makes C-H acetoxylation a strategic equivalent to C-H hydroxylation. nih.govrsc.org Recent advances in transition-metal catalysis, particularly with palladium, have enabled the direct, regioselective C-H acetoxylation of aromatic compounds, providing a streamlined route to functionalized phenols. rsc.orgacs.org This versatility makes the acetoxy group a key synthetic handle for building molecular complexity. nih.gov

Positional Isomerism and Substituent Effects in Aromatic Chemistry

In disubstituted benzene (B151609) derivatives, the relative positions of the two substituents—ortho (1,2), meta (1,3), or para (1,4)—define the compound's positional isomers. studysmarter.co.uk These isomers, while having the same molecular formula, often exhibit significantly different physical and chemical properties due to variations in steric interactions, dipole moments, and electronic effects. studysmarter.co.ukscience.gov

The nature of the substituents already present on an aromatic ring dictates the reactivity and regioselectivity of subsequent reactions, a phenomenon known as substituent effects. lumenlearning.comnumberanalytics.com Substituents are broadly classified as either activating or deactivating, and as ortho/para-directing or meta-directing. lumenlearning.comlibretexts.org These effects are a combination of inductive effects (through-bond polarization) and resonance effects (π-system delocalization). stackexchange.comlibretexts.org Understanding these principles is fundamental to predicting the outcome of aromatic substitution reactions and designing rational synthetic routes. numberanalytics.com

Rationale and Scope for the Investigation of 4-Acetyloxy-(trifluoromethoxy)benzene

The compound this compound represents a unique convergence of two electronically distinct and synthetically valuable functional groups. The rationale for its investigation stems from the predictable yet powerful properties imparted by the para-disposed trifluoromethoxy and acetoxy substituents.

Key Areas for Investigation:

Precursor for Bioactive Phenols: The primary value of this molecule lies in its potential as a stable precursor to 4-(trifluoromethoxy)phenol (B149201), a key building block in many pharmaceutical and agrochemical compounds. google.com The acetoxy group serves as a protected form of the phenol (B47542), which can be unmasked in a late-stage synthesis under mild conditions. wikipedia.org

Modulation of Physicochemical Properties: The combination of the highly lipophilic and electron-withdrawing OCF₃ group with the more polar acetoxy group creates a molecule with a unique balance of properties. nih.govstackexchange.com Investigating this compound would provide valuable data on how these competing electronic and steric influences manifest in a single molecule.

Exploring Further Functionalization: The aromatic ring of this compound is influenced by a deactivating, ortho-directing OCF₃ group and a less deactivating, ortho-directing OAc group. Studying its reactivity in electrophilic aromatic substitution reactions would provide insight into the directing power of these competing groups and potentially offer pathways to novel trisubstituted benzene derivatives.

Synthetic Utility: The synthesis of this compound, likely via acetylation of 4-(trifluoromethoxy)phenol, is expected to be straightforward. This accessibility makes it an attractive intermediate for creating libraries of derivatives for screening in materials science and medicinal chemistry.

In essence, this compound is a strategically designed molecule that leverages the protective nature of the acetoxy group and the unique electronic signature of the trifluoromethoxy group. Its study would contribute to the broader understanding of substituent effects and expand the synthetic toolkit for creating complex fluorinated aromatic compounds.

Structure

3D Structure

Properties

IUPAC Name |

[4-(trifluoromethoxy)phenyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-6(13)14-7-2-4-8(5-3-7)15-9(10,11)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMLLCXYNWLSTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Exploration of Chemical Reactivity and Mechanistic Pathways

Reactivity Profile of the Trifluoromethoxy Group on the Benzene (B151609) Ring

The trifluoromethoxy (OCF₃) group is a unique substituent whose reactivity profile is governed by a combination of strong inductive effects and weaker resonance effects. It is considered a thermally and chemically robust functional group. nih.gov

Influence on Electrophilic Aromatic Substitution (EAS)

The trifluoromethoxy group significantly influences the rate and orientation of electrophilic aromatic substitution (EAS) on the benzene ring. Due to the high electronegativity of the fluorine atoms, the OCF₃ group exerts a powerful electron-withdrawing inductive effect (-I), which deactivates the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene. youtube.comwikipedia.org

| Acetoxy (-OC(O)CH₃) | Withdrawing (-I) | Donating (+M) | Weakly Activating / Deactivating | Ortho, Para |

Pathways for O-CF₃ Bond Cleavage and Transformation

The trifluoromethoxy group is known for its exceptional stability, and the Caryl–OCF₃ bond is generally resistant to cleavage under many reaction conditions. nih.govacs.org This stability is a key reason for its incorporation into pharmaceuticals and agrochemicals. harvard.edu

Challenges in forming the Caryl–OCF₃ bond highlight its stability once formed. Difficulties in transition-metal-mediated cross-coupling reactions are often attributed to the instability of the trifluoromethoxide anion (⁻OCF₃) in solution and the propensity of transition metal-trifluoromethoxide complexes to undergo β-fluoride elimination. harvard.edu

While direct cleavage of the Caryl–O bond is challenging, reductive cleavage of aryl ethers can be achieved. For aryl alkyl ethers, this process can be unselective, leading to cleavage of either the aryl-oxygen bond or the alkyl-oxygen bond. nih.gov However, studies on related aryl silyl (B83357) ethers have shown that the use of a silyl group can promote selective cleavage of the Ar–O bond. nih.gov In the case of the highly stable Caryl–OCF₃ bond, such cleavage reactions are not common. More frequently, transformations may involve the C-F bonds of the trifluoromethyl group itself, for instance, through defluorinative functionalization via radical intermediates, rather than the cleavage of the ether linkage. researchgate.net

Radical Reactions Involving OCF₃-Substituted Aromatics

The trifluoromethoxy group can participate in radical reactions. The trifluoromethoxy radical (•OCF₃) is a key intermediate in various synthetic methodologies aimed at introducing the OCF₃ moiety onto substrates. acs.org These radical trifluoromethoxylation reactions can be initiated under photoredox conditions, where a reagent releases the •OCF₃ radical. acs.orgacs.org

The generation of the •OCF₃ radical from stable precursors demonstrates its viability as a reactive species. acs.org Once formed, this radical can add to aromatic systems. Synthetic radicals, in general, are highly reactive and can engage in a variety of transformations, including addition, cyclization, and atom transfer reactions. nih.gov While less common than radical trifluoromethylation (involving the •CF₃ radical), radical reactions involving the •OCF₃ group provide a pathway to functionalize aromatic rings, including those that already bear substituents. researchgate.netrsc.org

Transformations of the Acetoxy Functionality

The acetoxy group (CH₃COO–) attached to the aromatic ring is an ester and exhibits reactivity typical of this functional class, primarily centered on the carbonyl carbon.

Hydrolytic Cleavage and Esterase Activity (in a chemical context)

The acetoxy group of 4-Acetyloxy-(trifluoromethoxy)benzene can be readily cleaved through hydrolysis. This reaction, a standard transformation for phenyl esters, yields a phenol (B47542) and an acetate (B1210297) salt. wikipedia.org The hydrolysis can be catalyzed by either acid or base.

Reaction Scheme: Hydrolysis of this compound

The rate of this hydrolysis is influenced by the electronic nature of the substituents on the aromatic ring. The presence of electron-withdrawing groups, such as the trifluoromethoxy group, can affect the electrophilicity of the ester's carbonyl carbon. For phenyl acetates, base-catalyzed hydrolysis is often the predominant pathway in near-neutral systems, particularly for esters with good leaving groups or those bearing electron-withdrawing substituents. stanford.edu The electron-withdrawing OCF₃ group would make the corresponding phenoxide a better leaving group, thus facilitating the hydrolytic cleavage. The product of this reaction is 4-(trifluoromethoxy)phenol (B149201). In a biochemical context, enzymes such as esterases can catalyze the cleavage of ester bonds. nih.gov

Role as a Leaving Group in Substitution Reactions

The acetoxy group is generally considered a poor leaving group in nucleophilic aromatic substitution (SNAr) reactions, especially when compared to halides like fluorine or chlorine. masterorganicchemistry.comchemistrysteps.com SNAr reactions typically require two main features: a good leaving group and strong electron-withdrawing groups positioned ortho or para to that leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). chemistrysteps.comwikipedia.orgyoutube.com

In this compound, the trifluoromethoxy group is indeed electron-withdrawing. However, it is located meta to the potential leaving group (the acetoxy group is at C4, so the OCF3 at C1 is meta to the C-O bond at C4 relative to a nucleophile attacking C1, and vice-versa). The key SNAr mechanism relies on the stabilization of the negative charge by the electron-withdrawing group through resonance, which is most effective from the ortho and para positions. masterorganicchemistry.com

Table 2: Factors Influencing Acetoxy Group as a Leaving Group in SNAr

| Factor | Assessment for this compound | Implication for SNAr |

|---|---|---|

| Leaving Group Ability | Acetoxy is a relatively poor leaving group compared to halides. | Unfavorable |

| Ring Activation | The -OCF₃ group is strongly electron-withdrawing. | Favorable for nucleophilic attack |

| Substituent Position | The -OCF₃ group is para to the acetoxy group. | Favorable for stabilizing the Meisenheimer complex if the acetoxy group leaves. |

While the para-positioning of the strongly deactivating OCF₃ group would help stabilize the intermediate carbanion, the poor leaving group ability of the acetate anion makes this type of substitution reaction challenging under standard SNAr conditions.

Interplay Between Trifluoromethoxy and Acetoxy Groups: Inductive and Resonance Effects

The chemical behavior of this compound is governed by the electronic properties of its two substituents: the trifluoromethoxy group (-OCF₃) and the acetoxy group (-OAc). nih.gov Both groups exert a combination of inductive and resonance effects, which modulate the electron density of the aromatic ring and influence its reactivity. acs.orgauburn.edu

The trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This creates a powerful negative inductive effect (-I). researchgate.net While the oxygen atom possesses lone pairs that could participate in resonance donation (+R), the strong pull from the three fluorine atoms significantly diminishes the oxygen's ability to donate electron density to the ring. Consequently, the -I effect dominates, making the -OCF₃ group a strong deactivating group.

| Substituent Group | Inductive Effect | Resonance Effect | Overall Electronic Effect |

| Trifluoromethoxy (-OCF₃) | Strongly withdrawing (-I) researchgate.net | Weakly donating (+R) | Strongly deactivating |

| Acetoxy (-OAc) | Withdrawing (-I) auburn.edu | Donating (+R) stackexchange.comechemi.com | Deactivating, ortho/para-directing |

The combined electronic effects of the -OCF₃ and -OAc groups dictate the outcome of reactions involving the aromatic ring. Both groups are deactivating, meaning that electrophilic aromatic substitution on this compound will be slower than on benzene itself. wikipedia.org

In electrophilic substitution reactions, the directing effects of the two groups can be either cooperative or competitive. The acetoxy group is an ortho, para-director. Since the para position is already occupied by the trifluoromethoxy group, the acetoxy group directs incoming electrophiles to the positions ortho to it (C2 and C6). The trifluoromethoxy group is generally considered a meta-director due to its strong -I effect, which would direct substituents to the positions meta to it (C3 and C5).

This creates a competitive scenario. However, the resonance donation (+R) from the acetoxy group, while weakened, still preferentially stabilizes the cationic intermediates (Wheland intermediates) formed during ortho attack more effectively than the intermediates for meta attack are stabilized. Therefore, substitution is most likely to occur at the positions ortho to the acetoxy group (C2 and C6). The strong deactivation from both groups means that forcing conditions (e.g., strong Lewis acids, high temperatures) may be required to achieve substitution.

For electrophilic aromatic substitution, the acetoxy group is the dominant directing group. stackexchange.comechemi.com Despite being a deactivating group, its ability to donate electron density via resonance stabilizes the arenium ion intermediates formed during attack at the ortho positions. wikipedia.orgyoutube.com

The trifluoromethoxy group at the para position further deactivates the ring but does not alter the directing influence of the acetoxy group. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to yield predominantly 2-substituted products.

| Reaction Type | Expected Major Product(s) | Governing Influence |

| Nitration (HNO₃/H₂SO₄) | 2-Nitro-4-(trifluoromethoxy)phenyl acetate | Ortho-directing effect of the acetoxy group. |

| Bromination (Br₂/FeBr₃) | 2-Bromo-4-(trifluoromethoxy)phenyl acetate | Ortho-directing effect of the acetoxy group. |

| Friedel-Crafts Acylation | 2-Acyl-4-(trifluoromethoxy)phenyl acetate | Ortho-directing effect of the acetoxy group (requires harsh conditions). |

Advanced Derivatization of the this compound Core

Advanced derivatization of this core structure can proceed through modification of the aromatic ring or by transformation of the existing functional groups. nih.govresearchgate.net These derivatizations are crucial for synthesizing a range of compounds with potential applications in materials science and pharmaceuticals. innospk.com

Introducing new substituents onto the aryl ring of this compound typically involves electrophilic aromatic substitution. As established, the acetoxy group directs incoming electrophiles to the ortho positions (C2 and C6).

Research on related phenols, such as 4-(trifluoromethylthio)phenol, demonstrates that various electrophiles can be introduced onto the ring. rsc.org For instance, nitration can be performed using nitric acid to introduce a nitro group, and halogenation with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can install bromine or iodine atoms, respectively. rsc.org These reactions on the this compound core would likely require optimized conditions due to the deactivating nature of the substituents. Subsequent hydrolysis of the acetoxy group would then yield substituted 4-(trifluoromethoxy)phenols.

A patent describes the reaction of 4-(trifluoromethyl)phenol (B195918) derivatives with various electrophiles in the presence of a base, leading to substituted products. google.com This suggests that deprotonation of the corresponding phenol (obtained after hydrolysis of the acetate) would make the ring much more activated and amenable to a wider range of substitutions.

Functional group interconversions offer a versatile strategy to create derivatives. fiveable.mecompoundchem.comimperial.ac.uk The primary interconversions for this compound involve the acetoxy group.

Hydrolysis to Phenol : As mentioned, the most direct interconversion is the hydrolysis of the acetoxy group to a hydroxyl group, yielding 4-(trifluoromethoxy)phenol. acs.org This phenol is a key intermediate for further reactions.

Etherification : The resulting phenol can be converted into various ethers. For example, reaction with an alkyl halide (e.g., 4-bromobenzyl bromide) in the presence of a base like potassium carbonate can form the corresponding aryl ether. rsc.org

Conversion to Triflate : The phenolic hydroxyl group can be converted to a triflate (-OTf) group, which is an excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This opens up pathways to form new carbon-carbon or carbon-nitrogen bonds at the C4 position after cleavage of the C-O bond, though this would remove the original trifluoromethoxy group. More relevantly, the triflate of a substituted phenol derived from the starting material could be used in cross-coupling.

The following table summarizes potential functional group interconversions starting from this compound.

| Starting Material | Reagent(s) | Product Functional Group | Example Product |

| This compound | NaOH (aq), then H₃O⁺ | Phenol | 4-(Trifluoromethoxy)phenol |

| 4-(Trifluoromethoxy)phenol | 4-Bromobenzyl bromide, K₂CO₃ | Aryl ether | 1-(Benzyloxy)-4-(trifluoromethoxy)benzene derivative rsc.org |

| 4-(Trifluoromethoxy)phenol | Triflic anhydride (B1165640), Pyridine (B92270) | Aryl triflate | 4-(Trifluoromethoxy)phenyl triflate |

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, offering precise information about the chemical environment of atomic nuclei such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F).

¹H NMR: Chemical Shifts and Spin-Spin Coupling Analysis for Proton Environments

The ¹H NMR spectrum of 4-Acetyloxy-(trifluoromethoxy)benzene provides critical data on the arrangement of protons within the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet due to spin-spin coupling. In a predicted spectrum in water, these aromatic protons are observed in the downfield region. np-mrd.org The protons of the methyl group in the acetoxy substituent characteristically present as a singlet in the upfield region of the spectrum. For instance, in a related compound, 4-acetylbenzaldehyde, the methyl protons of the acetyl group appear as a singlet at approximately 2.67 ppm. rsc.org

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | Downfield region | Multiplet |

| Acetoxy Methyl Protons | Upfield region | Singlet |

Predicted ¹H NMR data for this compound.

¹³C NMR: Elucidation of Carbon Skeleton and Substituent Effects

¹³C NMR spectroscopy is instrumental in defining the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are often acquired with broadband proton decoupling, resulting in a singlet for each unique carbon atom. libretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, providing clear resolution of individual carbon signals. libretexts.org

The carbonyl carbon of the acetoxy group is expected to resonate at the furthest downfield position, typically in the range of 170-220 ppm. libretexts.org The aromatic carbons are influenced by the electron-withdrawing nature of the trifluoromethoxy and acetoxy groups. The carbon atom directly bonded to the trifluoromethoxy group will show a characteristic quartet in a coupled spectrum due to the three adjacent fluorine atoms. In similar structures, the trifluoromethyl group's carbon appears as a quartet with a coupling constant (J) of around 270-272 Hz. rsc.orgrsc.org

| Carbon Environment | Expected Chemical Shift Range (ppm) | Note |

| Carbonyl Carbon (C=O) | 170-220 | Furthest downfield signal. libretexts.org |

| Aromatic Carbons | 110-160 | Influenced by substituents. |

| Carbon of OCF₃ | ~120-124 | Appears as a quartet in coupled spectra. rsc.orgrsc.org |

| Acetoxy Methyl Carbon | ~20-30 | Located in the upfield region. |

Expected ¹³C NMR chemical shift ranges for this compound.

¹⁹F NMR: Diagnostic Signals for the Trifluoromethoxy Group

¹⁹F NMR spectroscopy is a highly sensitive technique for detecting fluorine-containing functional groups. The trifluoromethoxy (OCF₃) group in this compound will produce a single, sharp signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is a diagnostic indicator of the trifluoromethoxy group. For comparison, the ¹⁹F NMR signal for the trifluoromethyl (CF₃) group in related aromatic compounds typically appears as a singlet in the range of -60 to -65 ppm. rsc.orgrsc.org

| Fluorine Environment | Expected Chemical Shift Range (ppm) | Multiplicity |

| Trifluoromethoxy (OCF₃) | -60 to -65 | Singlet |

Expected ¹⁹F NMR data for the trifluoromethoxy group.

Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity and Correlation

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule. youtube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) spin-spin coupling relationships. sdsu.edu For this compound, COSY would show correlations between the adjacent aromatic protons, helping to assign their specific positions on the benzene ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This technique would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the acetoxy methyl protons to the methyl carbon. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings, typically over two to three bonds (²J and ³J). youtube.com This is particularly useful for identifying quaternary carbons, such as the carbonyl carbon and the aromatic carbons bonded to the substituents. For example, a correlation would be expected between the acetoxy methyl protons and the carbonyl carbon. epfl.ch

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups. researchgate.net

Characteristic Absorption Bands for OCF₃ and Acetoxy Groups

FT-IR and Raman spectroscopy are complementary techniques that reveal the characteristic vibrational modes of the trifluoromethoxy and acetoxy functional groups. nih.govjyoungpharm.org

The acetoxy group exhibits several strong and characteristic absorption bands. The most prominent is the carbonyl (C=O) stretching vibration, which for an ester typically appears in the region of 1735-1745 cm⁻¹. vscht.czlibretexts.org The C-O stretching vibrations of the ester are also strong and usually appear in the 1300-1000 cm⁻¹ range. libretexts.org

The trifluoromethoxy group (OCF₃) also has distinctive absorption bands. The C-F stretching vibrations are typically very strong and appear in the region of 1300-1100 cm⁻¹. The asymmetric and symmetric stretching of the CF₃ group will give rise to intense bands within this range.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Acetoxy | C=O Stretch | 1735-1745 | Strong vscht.czlibretexts.org |

| Acetoxy | C-O Stretch | 1300-1000 | Strong libretexts.org |

| Trifluoromethoxy | C-F Stretch | 1300-1100 | Strong |

Characteristic FT-IR absorption bands for the functional groups in this compound.

Analysis of Aromatic Ring Vibrations

The vibrational properties of the benzene ring in this compound are of fundamental importance for its structural characterization. Infrared (IR) and Raman spectroscopy are powerful tools for probing these vibrations. The substitution pattern on the benzene ring significantly influences the observed vibrational frequencies. For instance, in substituted benzenes, the characteristic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring give rise to a series of bands, usually in the 1600-1400 cm⁻¹ region. The presence of the acetyloxy and trifluoromethoxy substituents will cause shifts in these characteristic bands compared to unsubstituted benzene. The electron-withdrawing nature of the trifluoromethoxy group and the electronic effects of the acetyloxy group will modulate the electron density within the ring, thereby affecting the force constants of the C-C and C-H bonds and leading to predictable shifts in their vibrational frequencies. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are expected in the 900-675 cm⁻¹ range and can provide further structural confirmation.

Mass Spectrometry (MS): Precise Mass Determination and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of the elemental composition of a molecule. For this compound (C₉H₇F₃O₃), the exact mass can be calculated based on the most abundant isotopes of its constituent atoms. This precise mass measurement is a critical step in confirming the molecular formula and distinguishing it from other isobaric compounds. Techniques like Quadrupole Time-of-Flight (QTOF) mass spectrometry are often employed for such accurate mass determinations. psu.edu

Tandem mass spectrometry (MS/MS) is a powerful technique used to obtain structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.govresearchgate.net For this compound, the molecular ion ([M]⁺˙) would be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure.

Common fragmentation pathways for this compound would likely involve:

Loss of the acetyl group: A prominent fragmentation would be the cleavage of the ester bond, leading to the loss of a ketene (B1206846) molecule (CH₂=C=O) or an acetyl radical (•CH₃CO). This would result in the formation of an ion corresponding to 4-(trifluoromethoxy)phenol (B149201).

Cleavage of the trifluoromethoxy group: Fragmentation could also occur at the C-O bond of the trifluoromethoxy group, leading to the loss of a CF₃O radical or related fragments.

Aromatic ring fragmentation: The stable aromatic ring is generally less prone to fragmentation, but under higher energy conditions, characteristic losses of small neutral molecules like CO or C₂H₂ can be observed. docbrown.info

The analysis of these fragment ions allows for the reconstruction of the molecule's structure and confirms the connectivity of the different functional groups. libretexts.orglibretexts.org

Table 1: Predicted Major Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (Nominal) | Possible Neutral Loss |

|---|---|---|

| [C₉H₇F₃O₃]⁺˙ (Molecular Ion) | 236 | - |

| [C₇H₅F₃O₂]⁺ | 178 | CH₂CO (Ketene) |

| [C₈H₄F₃O]⁺ | 173 | •COCH₃ |

| [C₆H₅O]⁺ | 93 | CF₃CO |

| [C₆H₅]⁺ | 77 | OCF₃, CO |

Note: This is a predictive table. Actual fragmentation patterns may vary based on the ionization method and collision energy.

Electronic Absorption Spectroscopy (UV-Vis): Delocalization and Chromophore Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems and chromophores. nih.gov The benzene ring in this compound acts as the primary chromophore. up.ac.za

Benzene itself exhibits characteristic absorption bands due to π → π* transitions. up.ac.za The presence of substituents on the benzene ring alters the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λ_max) and changes in molar absorptivity (ε).

The acetyloxy group (-OAc) is generally considered a weak auxochrome, which can cause a slight red shift (bathochromic shift) of the absorption bands compared to benzene.

The trifluoromethoxy group (-OCF₃) is a strongly electron-withdrawing group. beilstein-journals.org Its presence is expected to significantly influence the electronic structure of the benzene ring, likely leading to shifts in the absorption bands.

The UV-Vis spectrum of this compound would be expected to show characteristic bands in the ultraviolet region, and the exact positions and intensities of these bands would provide information about the extent of electronic delocalization and the interaction between the substituents and the aromatic π-system. researchgate.netnist.govresearchgate.net

X-ray Diffraction: Solid-State Structure, Conformation, and Intermolecular Interactions

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. docbrown.info A single-crystal X-ray diffraction study of this compound would provide definitive information on:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule, confirming the geometry of the benzene ring, the ester, and the trifluoromethoxy groups. researchgate.net

Conformation: The dihedral angles between the plane of the benzene ring and the substituents (acetyloxy and trifluoromethoxy groups) would be determined, revealing the preferred conformation of the molecule in the solid state.

Intermolecular interactions: The analysis of the crystal packing would reveal any significant intermolecular interactions, such as hydrogen bonds (if applicable), dipole-dipole interactions, or van der Waals forces, which govern the solid-state architecture.

Electron Diffraction and Rotational Spectroscopy for Gas-Phase Conformation

While X-ray diffraction provides information on the solid-state structure, electron diffraction and rotational spectroscopy are employed to determine the conformation of molecules in the gas phase, free from intermolecular packing forces. sigmaaldrich.comwikipedia.org

Gas-phase electron diffraction (GED) can provide information about the bond lengths, bond angles, and torsional angles of the molecule in the gaseous state. Studies on similar molecules like trifluoromethoxybenzene have utilized GED to investigate conformational preferences. researchgate.net

Rotational spectroscopy (microwave spectroscopy) measures the transition energies between quantized rotational states of a molecule. wikipedia.orgifpan.edu.pl This technique can provide extremely precise rotational constants, from which the moments of inertia and, subsequently, a very accurate molecular geometry can be derived for polar molecules in the gas phase. iac.esprinceton.edursc.org Analysis of the rotational spectrum can also help to distinguish between different conformers if they exist in the gas phase.

These gas-phase techniques are complementary to solid-state methods and provide a more complete picture of the molecule's intrinsic structural properties.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic distribution and energy levels of molecules. For 4-Acetyloxy-(trifluoromethoxy)benzene, these calculations can predict its three-dimensional shape, electronic properties, and reactive sites.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and energy of molecules. rsc.orgnih.gov By approximating the electron density, DFT calculations can determine the most stable arrangement of atoms in a molecule, known as the optimized geometry. researchgate.netloni.org Functionals like B3LYP are commonly employed for their balance of accuracy and computational cost. nih.gov For this compound, DFT calculations would reveal key structural parameters.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Predicted Value |

| C-O (ester) Bond Length | ~1.36 Å |

| C=O (ester) Bond Length | ~1.21 Å |

| C-O (ether) Bond Length | ~1.37 Å |

| O-CF3 Bond Length | ~1.33 Å |

| C-C (aromatic) Bond Lengths | ~1.39 - 1.41 Å |

| Dihedral Angle (Benzene-O-C=O) | ~10-30° |

Note: These are representative values and can vary depending on the specific DFT functional and basis set used.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. pku.edu.cn The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For this compound, the electron-withdrawing trifluoromethoxy group and the competing effects of the acetyloxy group would influence these orbital energies.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Predicted Energy (eV) |

| HOMO | -8.5 to -9.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 6.5 to 8.5 |

Note: These values are estimations based on similar substituted benzenes and can be precisely calculated using quantum chemistry software.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. avogadro.ccuni-muenchen.de It helps in predicting how a molecule will interact with other charged species. walisongo.ac.id In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP map would show a high negative potential around the carbonyl oxygen of the acetyloxy group and the oxygen of the trifluoromethoxy group, making them likely sites for interaction with electrophiles. The aromatic ring would exhibit a more complex potential due to the competing electronic effects of the substituents.

Computational Mechanistic Studies

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. By modeling the energy landscape of a reaction, researchers can identify transition states and intermediates, providing a detailed understanding of the reaction mechanism.

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface. For reactions involving this compound, such as electrophilic aromatic substitution, computational methods can be used to locate and characterize the transition states. msu.edu For example, in a nitration reaction, the transition state would involve the formation of a sigma complex (arenium ion) where the electrophile (NO2+) is bonded to the benzene (B151609) ring.

By mapping the entire reaction pathway, including reactants, transition states, intermediates, and products, computational studies can provide a comprehensive picture of the reaction mechanism. The reaction coordinate represents the progress of the reaction along this pathway. For substituted benzenes, computational studies can predict the regioselectivity of electrophilic substitution reactions (i.e., whether substitution occurs at the ortho, meta, or para position) by comparing the energies of the different possible transition states. transformationtutoring.comyoutube.com The trifluoromethoxy group is a deactivating, meta-directing group, while the acetyloxy group is a deactivating, ortho-para-directing group. Computational studies could precisely predict the outcome of reactions on this compound by calculating the activation energies for substitution at each possible position.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

The prediction of spectroscopic properties for molecules like this compound is a powerful application of computational chemistry, enabling researchers to anticipate and interpret experimental data. Density Functional Theory (DFT) is a prominent method for these predictions, offering a balance between accuracy and computational cost. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is crucial for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically employed with DFT functionals such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), allows for the calculation of nuclear shielding constants. researchgate.net These are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). For fluorinated compounds, the influence of the highly electronegative fluorine atoms on the electron density of the benzene ring and adjacent groups is a key factor in determining the chemical shifts. The trifluoromethoxy group is expected to have a significant electron-withdrawing effect, which would generally lead to a downfield shift for the aromatic protons and carbons.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed from the harmonic vibrational frequencies calculated using DFT. These calculations can predict the positions and relative intensities of the principal vibrational modes. nih.govniscpr.res.in For this compound, characteristic vibrational modes would include the C=O stretching of the acetyl group, C-O stretching vibrations, C-F stretching modes of the trifluoromethoxy group, and various aromatic C-H and C-C vibrations. Comparing the computed spectrum with an experimental one can aid in the assignment of complex vibrational bands. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. acs.org It can calculate the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. The predicted spectrum for this compound would reveal transitions characteristic of substituted benzene rings, likely π → π* transitions, influenced by the electronic effects of the acetyloxy and trifluoromethoxy substituents.

Table 1: Predicted Spectroscopic Data for this compound The following data are illustrative and represent typical values that would be obtained from DFT calculations (e.g., B3LYP/6-311++G(d,p)).

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Aromatic Protons | δ 7.2-7.4 ppm |

| Acetyl Protons | δ 2.3 ppm | |

| ¹³C NMR | C=O | δ 169 ppm |

| C-O (Aryl) | δ 149 ppm | |

| CF₃ | δ 121 ppm (q, J ≈ 257 Hz) | |

| Aromatic Carbons | δ 122-145 ppm | |

| IR | C=O Stretch | ~1765 cm⁻¹ |

| C-F Stretches | ~1250-1150 cm⁻¹ | |

| C-O Stretch | ~1200 cm⁻¹ | |

| UV-Vis | λ_max | ~260 nm |

Conformational Analysis and Molecular Dynamics Simulations

Conformational Analysis: The three-dimensional structure and conformational preferences of this compound are dictated by the rotational freedom around the C-O bonds of the substituents. The trifluoromethoxy group in trifluoromethoxybenzene derivatives has been shown to have a preference for an orthogonal conformation relative to the benzene ring. researchgate.net This is due to a combination of steric and electronic effects. The acetyloxy group also has preferred orientations to balance steric hindrance and resonance stabilization. Computational methods can be used to map the potential energy surface by systematically rotating the dihedral angles of the substituents to identify the most stable conformers and the energy barriers between them.

Table 2: Illustrative Conformational Analysis Data This table presents hypothetical relative energies for different conformations of this compound, which would be determined through computational scans of the potential energy surface.

| Conformer | Dihedral Angle (C-O-C-F) | Dihedral Angle (C-O-C=O) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Global Minimum | ~90° (Orthogonal) | ~0° (Planar) | 0.0 |

| Local Minimum | ~90° (Orthogonal) | ~180° (Planar) | 1.5 |

| Transition State | ~0° (Planar) | ~0° (Planar) | > 4.0 |

Molecular Dynamics (MD) Simulations: MD simulations provide a means to study the dynamic behavior of this compound in various environments over time. rsc.org By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal information about the molecule's flexibility, solvation properties, and interactions with other molecules. For instance, a simulation in a solvent like water or a non-polar organic solvent would illustrate how the solvent molecules arrange around the solute and the stability of its different conformations in solution. Such simulations are particularly insightful for understanding the behavior of fluorinated compounds, as fluorination can significantly alter solvation characteristics. rsc.org

Quantitative Structure–Property Relationship (QSPR) Studies (excluding biological properties)

QSPR studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. tandfonline.com This is achieved by calculating a set of molecular descriptors and using statistical methods, such as multiple linear regression, to correlate them with experimentally determined or computationally predicted properties. tandfonline.com For this compound, QSPR models could be developed to predict a range of non-biological properties.

Molecular descriptors used in QSPR can be categorized as constitutional, topological, geometric, and electronic. For example, topological indices, which are numerical values derived from the molecular graph, have been successfully used to predict properties of benzene derivatives. By developing a robust QSPR model based on a training set of related molecules, one could then predict the properties of this compound without the need for direct measurement.

Table 3: Physicochemical Properties Predictable by QSPR Models This table lists examples of non-biological properties of this compound that could be predicted using QSPR methodologies.

| Property | Description | Relevance |

|---|---|---|

| Boiling Point | The temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid. | Fundamental physical property for purification and handling. |

| Molar Refractivity | A measure of the total polarizability of a mole of a substance. | Related to the volume and electronic structure of the molecule. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity. | Important for predicting solubility and environmental distribution. |

| Enthalpy of Vaporization | The amount of energy that must be added to a liquid substance to transform a quantity of that substance into a gas. | Thermodynamic property relevant to phase transitions. |

| Surface Tension | The tendency of liquid surfaces to shrink into the minimum surface area possible. | Influences wetting and interfacial phenomena. |

Research on Novel Derivatives and Analogues

Synthesis of Positional Isomers and Their Comparative Study

The synthesis of the positional isomers of 4-acetyloxy-(trifluoromethoxy)benzene, namely 2-acetyloxy-(trifluoromethoxy)benzene and 3-acetyloxy-(trifluoromethoxy)benzene, allows for a comprehensive comparative study of their physicochemical and biological properties. The synthetic routes to these isomers typically start from the corresponding trifluoromethoxyphenols.

The synthesis of this compound is achieved by the acetylation of 4-(trifluoromethoxy)phenol (B149201). The precursor, 4-(trifluoromethoxy)phenol, can be prepared from 4-(trifluoromethoxy)aniline (B150132) via a diazotization reaction followed by hydrolysis. google.com The aniline (B41778) itself is synthesized from trifluoromethoxybenzene through nitration and subsequent reduction. google.com

For the synthesis of the 2- and 3-isomers, the corresponding bromo(trifluoromethoxy)benzenes serve as key intermediates. beilstein-journals.org These can be converted to their respective trifluoromethoxyphenols through a nucleophilic substitution reaction, followed by acetylation with acetic anhydride (B1165640) or acetyl chloride in the presence of a base.

A comparative study of the isomers reveals differences in their spectroscopic properties, which can be attributed to the different substitution patterns on the benzene (B151609) ring. For instance, the ¹H NMR and ¹³C NMR spectra will show distinct chemical shifts and coupling constants for the aromatic protons and carbons. researchgate.net Similarly, the infrared (IR) spectra will exhibit characteristic differences in the fingerprint region, particularly in the C-H out-of-plane bending vibrations, which are indicative of the substitution pattern on the benzene ring. spectroscopyonline.com

Table 1: Comparison of Positional Isomers of Acetyloxy-(trifluoromethoxy)benzene

| Compound | Structure | Synthetic Precursor | Key Spectroscopic Features |

| 2-Acetyloxy-(trifluoromethoxy)benzene |  | 2-(Trifluoromethoxy)phenol | Distinct aromatic proton signals in ¹H NMR due to ortho substitution. |

| 3-Acetyloxy-(trifluoromethoxy)benzene |  | 3-(Trifluoromethoxy)phenol | Unique splitting patterns in ¹H NMR characteristic of meta substitution. |

| This compound |  | 4-(Trifluoromethoxy)phenol | Symmetrical ¹H NMR spectrum in the aromatic region, typically showing two doublets. |

Exploration of Homologues and Analogues with Varied Substituents

Homologues can be prepared by reacting 4-(trifluoromethoxy)phenol with different acyl chlorides or anhydrides, such as propionyl chloride or butyryl chloride, to yield 4-propionyloxy-(trifluoromethoxy)benzene and 4-butyryloxy-(trifluoromethoxy)benzene, respectively. These modifications systematically increase the length of the alkyl chain, which can influence properties like solubility and membrane permeability.

Analogues with varied substituents on the aromatic ring can be synthesized from appropriately substituted trifluoromethoxybenzene precursors. For instance, introducing an additional fluorine or methyl group on the ring can significantly alter the electronic environment and conformation of the molecule. researchgate.net

Table 2: Examples of Homologues and Analogues of this compound

| Compound | Structure | Modification | Potential Impact |

| 4-Propionyloxy-(trifluoromethoxy)benzene |  | Elongated acyl chain | Increased lipophilicity. |

| 4-Butyryloxy-(trifluoromethoxy)benzene |  | Further elongated acyl chain | Further increased lipophilicity and steric bulk. |

| 2-Fluoro-4-acetyloxy-(trifluoromethoxy)benzene |  | Introduction of a fluoro group | Altered electronic properties and potential for new interactions. |

Stereochemical Aspects in the Synthesis of Chiral Derivatives

The introduction of chirality into derivatives of this compound is of significant interest, particularly for applications in asymmetric catalysis and as chiral liquid crystal dopants. Chiral centers can be introduced at various positions, for example, by using chiral acylating agents or by modifying a side chain attached to the benzene ring.

One approach involves the enantioselective acylation of a prochiral diol derivative of trifluoromethoxybenzene using a chiral catalyst. Alternatively, chiral building blocks can be incorporated into the molecule. For instance, reacting 4-(trifluoromethoxy)phenol with a chiral acid chloride would yield a diastereomeric mixture of esters that could potentially be separated.

Another strategy involves the synthesis of chiral alcohols from trifluoromethoxy-substituted aromatic ketones via asymmetric reduction, followed by esterification. nih.govresearchgate.net The stereochemical outcome of these reactions is crucial and is often controlled by the choice of the chiral catalyst or reagent. The absolute configuration of the synthesized chiral derivatives can be determined using techniques such as X-ray crystallography or by comparing their chiroptical properties (e.g., optical rotation, circular dichroism) with those of known compounds.

Functionalized Derivatives for Material Science Applications

Functionalized derivatives of this compound are being explored for their potential in material science, particularly in the development of liquid crystals and functional polymers. The trifluoromethoxy group is known to impart desirable properties such as high thermal and chemical stability, and a strong dipole moment, which are advantageous for liquid crystal applications. mdpi.comfigshare.comciac.jl.cn

By introducing mesogenic (liquid crystal-forming) units into the molecular structure, it is possible to design novel liquid crystalline materials. For example, attaching a biphenyl (B1667301) or a cyclohexylphenyl moiety to the trifluoromethoxybenzene core can induce liquid crystalline phases. The acetyloxy group can serve as a terminal group or as a linking unit for further functionalization.

Furthermore, the introduction of polymerizable groups, such as a vinyl or an acrylate (B77674) group, onto the benzene ring or the acyl moiety can lead to the formation of functional polymers. These polymers could find applications in areas such as specialty coatings, membranes, and optical films, benefiting from the unique properties conferred by the trifluoromethoxy group.

Table 3: Potential Functionalized Derivatives for Material Science

| Derivative Type | Functional Group | Potential Application |

| Liquid Crystalline Derivative | Mesogenic core (e.g., biphenyl) | Display technologies, optical sensors |

| Polymerizable Monomer | Vinyl or Acrylate group | Specialty polymers, optical films |

| Cross-linking Agent | Di-functional reactive groups | Thermosetting resins, polymer networks |

Applications of 4 Acetyloxy Trifluoromethoxy Benzene in Chemical Research

Utilization as a Key Synthetic Building Block and Intermediate

In organic synthesis, the ability to selectively modify one functional group in the presence of others is paramount. 4-Acetyloxy-(trifluoromethoxy)benzene exemplifies this principle, functioning as a stabilized and reactive building block for the construction of more complex molecules.

The primary role of this compound is as a protected precursor in multistep synthetic pathways. The phenolic hydroxyl group of 4-(trifluoromethoxy)phenol (B149201) is moderately acidic and reactive towards a variety of reagents, including oxidants, electrophiles, and bases. To prevent unwanted side reactions during synthesis, this hydroxyl group is often temporarily converted into an ester, most commonly an acetate (B1210297). This transformation is typically achieved through reaction with acetic anhydride (B1165640) or acetyl chloride.

The resulting this compound is significantly more stable under various reaction conditions. The acetyl group is generally unreactive to many electrophilic substitution reactions, mild oxidizers, and conditions used for forming carbon-carbon bonds. Once the desired modifications are made to other parts of the molecule, the acetyl group can be easily removed (deprotected) through simple hydrolysis under acidic or basic conditions, regenerating the original phenolic hydroxyl group. This protection-deprotection strategy is fundamental in the synthesis of complex pharmaceuticals, agrochemicals, and materials. For instance, protecting groups like phenyl trifluoroacetate (B77799) are recognized for offering a robust yet cleavable strategy, which is vital for building molecules with multiple functional groups and enhancing the purity and yield of the final product nbinno.com.

Table 1: Protection of 4-(Trifluoromethoxy)phenol

| Reactant | Reagent | Product (Protected Intermediate) | Purpose |

|---|---|---|---|

| 4-(Trifluoromethoxy)phenol | Acetic Anhydride | This compound | To mask the reactive phenolic -OH group during subsequent synthetic steps. |

The trifluoromethoxybenzene core is a valuable scaffold in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethoxy (-OCF₃) group, such as high thermal stability, increased lipophilicity, and altered electronic characteristics. This compound serves as a stable platform for constructing novel fluorinated molecules.

By protecting the phenol (B47542) as an acetate, chemists can perform reactions on the aromatic ring, such as nitration, halogenation, or Friedel-Crafts reactions, with greater control and selectivity. A similar strategy has been demonstrated in the synthesis of other complex fluorinated compounds, such as a novel Baicalein derivative, where multiple hydroxyl groups were acetylated to allow for a selective reaction with 4-(trifluoromethyl)benzyl bromide tandfonline.com. This approach highlights how acetate protection is a key step in building intricate molecular architectures that incorporate fluorine-containing moieties tandfonline.com. After the new functionalities are installed, the deprotection of the acetate reveals the phenol, which can then be used for further modifications or as a key feature in the final molecule's biological activity.

Contributions to Advanced Materials Science Research

The unique electronic and physical properties of the trifluoromethoxy group make it a desirable component in advanced materials. The use of this compound as an intermediate facilitates the incorporation of this group into complex material structures like liquid crystals and specialty polymers.

The trifluoromethoxy group is highly useful in the design of liquid crystalline materials due to its stability and its significant impact on the molecule's dipole moment and thermal properties nih.gov. While this compound itself is not a liquid crystal, it is a plausible and valuable intermediate in the synthesis of more complex molecules that do exhibit liquid crystalline phases. The synthesis of such materials often involves multiple steps where a reactive phenol group would interfere. By using the acetylated form, the trifluoromethoxy-phenyl core can be integrated into a larger molecular structure, after which the acetyl group can be removed to yield a terminal hydroxyl group, a common feature in many liquid crystal molecules.

This compound holds potential as a precursor for specialty polymers. Its role can be envisioned in two primary ways. First, it can be chemically modified to become a monomer for polymerization. For example, introducing a polymerizable group like a vinyl or styrenyl substituent onto the ring would create a monomer that carries the protected phenol. This monomer could then be polymerized, and the acetyl groups on the resulting polymer could either be retained or removed in a post-polymerization modification step to expose the phenolic hydroxyls, creating a functional polymer.

Second, it can be used in a manner analogous to other acetylated phenols in solid-phase synthesis. Research has shown that polymer-bound linkers can be created from acetylated phenolic aldehydes researchgate.net. In this context, this compound could be attached to a polymer support, creating a resin-bound reagent for use in the efficient, high-throughput synthesis of compound libraries researchgate.net.

Table 2: Potential Polymer-Related Applications

| Application Type | Proposed Intermediate Structure | Description |

|---|---|---|

| Monomer Synthesis | 4-Acetyloxy-1-vinyl-2-(trifluoromethoxy)benzene | A polymerizable monomer carrying the protected phenol group. |

| Solid-Phase Synthesis | Polymer-Bound this compound | The compound is attached to a solid support for use as a reusable or easily separable reagent. |

Role in Agrochemical Research as Chemical Intermediates and Modulators

The introduction of fluorine-containing groups is a highly successful strategy in the development of modern agrochemicals, enhancing their efficacy, stability, and biological activity nih.govccspublishing.org.cn. The trifluoromethoxy group is a common feature in many advanced pesticides.

This compound plays a critical role as a protected intermediate in the synthesis of these complex agrochemicals. For example, the insecticide Flometoquin is derived from the key starting material 4-(trifluoromethoxy)phenol. The industrial synthesis of this precursor involves steps such as nitration and the Sandmeyer reaction to introduce other functional groups onto the aromatic ring. Performing these reactions on unprotected 4-(trifluoromethoxy)phenol could lead to low yields and significant side products due to the reactivity of the phenol group.

Therefore, a standard synthetic strategy involves the initial acetylation of 4-(trifluoromethoxy)phenol to form this compound. With the phenol group protected, the subsequent nitration or other electrophilic substitution reactions can proceed cleanly and in high yield. Following the successful introduction of the desired functionalities, the acetyl group is removed to provide the functionalized phenol intermediate, which is then carried forward to complete the synthesis of the final agrochemical product. This use as a transient, protective intermediate is crucial for the efficient and scalable production of important fluorine-containing agrochemicals.

Development of Chemical Probes and Reagents

This compound serves as a valuable precursor in the synthesis of specialized chemical probes and reagents. Its chemical structure, featuring a trifluoromethoxy group and a reactive acetyloxy moiety, allows for its incorporation into a variety of molecular scaffolds designed to investigate biological systems. The trifluoromethoxy group often imparts desirable properties such as increased metabolic stability and enhanced membrane permeability, while the acetyloxy group can be readily hydrolyzed to a phenol, providing a versatile handle for further chemical modifications.

Detailed research findings have highlighted the utility of closely related acyloxy-phenyl derivatives in the development of potent enzyme inhibitors. For instance, a series of 4-alkoxy- and 4-acyloxy-phenylethylenethiosemicarbazone analogues have been synthesized and identified as highly effective tyrosinase inhibitors, with many exhibiting IC50 values in the sub-micromolar range. nih.gov This demonstrates the potential of the 4-acyloxy-phenyl scaffold as a core component in the design of bioactive probes.

Furthermore, the phenolic derivatives obtained from the hydrolysis of compounds like this compound are key intermediates in the synthesis of various biologically active molecules. Phenols are common starting materials for the preparation of enzyme inhibitors, such as those targeting acetyl-CoA carboxylase (ACC). nih.gov The synthesis of ACC inhibitors has been achieved using 4-phenoxy-phenyl isoxazoles, which can be derived from phenolic precursors. nih.gov

The development of radiolabeled compounds for use in biomedical research, including absorption, distribution, metabolism, and excretion (ADME) studies, often relies on the availability of suitable precursors for isotopic labeling. researchgate.netnih.govwuxiapptec.comresearchgate.net While direct radiolabeling of this compound is not prominently documented, its structure lends itself to the introduction of isotopes like tritium (B154650) or carbon-14 (B1195169) at various positions, which would enable its use as a tracer in biological studies.

The table below summarizes the inhibitory activities of representative compounds structurally related to derivatives of this compound, underscoring the potential of this chemical scaffold in developing potent enzyme inhibitors.

| Compound Class | Target Enzyme | Key Structural Features | Representative IC50 Value |

| 4-Acyloxy-phenylethylenethiosemicarbazone analogues | Tyrosinase | Acyloxy-phenyl group, thiosemicarbazone moiety | < 1.0 µM |

| 4-Phenoxy-phenyl isoxazoles | Acetyl-CoA Carboxylase | Phenoxy-phenyl core, isoxazole (B147169) ring | 99.8 nM |

Table 1: Inhibitory Activities of Related Compound Classes

In the broader context of chemical probe development, the strategic design and synthesis of molecules that can selectively interact with biological targets are paramount. rsc.org The functional groups present in this compound make it an attractive building block for creating such probes. The trifluoromethoxy group can enhance binding affinity and modulate electronic properties, while the acetyloxy group provides a site for conjugation to reporter molecules, such as fluorophores or affinity tags, after deprotection to the corresponding phenol.

Conclusion and Future Directions in Research

Synthesis Challenges and Opportunities for 4-Acetyloxy-(trifluoromethoxy)benzene

The synthesis of this compound would conventionally proceed via the acetylation of 4-(trifluoromethoxy)phenol (B149201). While seemingly straightforward, this transformation presents several challenges and opportunities for methodological improvement.

Current Synthesis Challenges:

Reagent Purity and Stoichiometry: The purity of the starting material, 4-(trifluoromethoxy)phenol, is crucial. Impurities can lead to side reactions and complicate the purification of the final product. Precise control over the stoichiometry of the acetylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride) and any catalyst used is necessary to avoid over- or under-acetylation.

Reaction Conditions: While the acetylation of phenols is a robust reaction, optimizing conditions for high yield and purity can be challenging. This includes the choice of solvent, temperature, and catalyst (if any). For instance, pyridine (B92270) is often used as a catalyst and base, but its removal during workup can be problematic on a large scale.

Purification: The purification of this compound from the reaction mixture can be a significant hurdle. Residual starting material, by-products, and catalysts must be removed, often requiring techniques like column chromatography, which can be time-consuming and costly, especially for large-scale synthesis. orgsyn.org

Opportunities for Advancement:

Green Synthesis Routes: There is a considerable opportunity to develop more environmentally friendly synthesis methods. This could involve the use of greener solvents, solid-supported catalysts for easy removal, or enzymatic catalysis.

Catalyst Development: The development of novel, highly efficient, and recyclable catalysts for the acetylation of phenols could significantly improve the synthesis of this compound. This could include organocatalysts or metal-based catalysts with high turnover numbers.

Flow Chemistry: The application of continuous flow chemistry could offer significant advantages for the synthesis of this compound. Flow reactors can provide precise control over reaction parameters, leading to higher yields, improved purity, and enhanced safety, particularly for exothermic reactions.

Unexplored Reactivity and Transformations

The reactivity of this compound is dictated by the interplay between the electron-withdrawing trifluoromethoxy group and the acetyloxy substituent. While some reactions can be predicted based on the known chemistry of its functional groups, many transformations remain unexplored.

Potential Areas of Investigation:

Electrophilic Aromatic Substitution: The trifluoromethoxy group is a deactivating, meta-directing substituent. youtube.com However, the acetyloxy group, while also deactivating, is ortho, para-directing. The combined influence of these two groups on the regioselectivity of electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, presents an interesting area for investigation.

Fries Rearrangement: The Fries rearrangement of this compound, under Lewis or Brønsted acid catalysis, could potentially yield ortho- and para-hydroxyacetylphenone derivatives. The electronic nature of the trifluoromethoxy group would likely influence the reaction conditions and the ratio of the resulting isomers.

Hydrolysis and Transesterification: While the hydrolysis of the acetyl group to regenerate 4-(trifluoromethoxy)phenol is a standard deprotection strategy, the kinetics and mechanism of this reaction under various conditions (acidic, basic, enzymatic) could be studied in detail. Furthermore, transesterification reactions with other alcohols could provide access to a range of novel esters of 4-(trifluoromethoxy)phenol.

Cross-Coupling Reactions: Although the C-O bond of the trifluoromethoxy group is generally stable, the potential for its participation in certain cross-coupling reactions under specific catalytic conditions could be explored. More likely, the aromatic ring could be further functionalized via cross-coupling reactions at the positions ortho and meta to the existing substituents.

Advancements in Spectroscopic Characterization Techniques

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic methods. Advancements in these techniques offer opportunities for more detailed and precise characterization.

Key Spectroscopic Techniques and Future Directions:

¹⁹F NMR Spectroscopy: This is an indispensable tool for the analysis of organofluorine compounds. numberanalytics.com The ¹⁹F nucleus has a high natural abundance (100%) and a wide chemical shift range, making it highly sensitive to the local electronic environment. aiinmr.comicpms.cz For this compound, the ¹⁹F NMR spectrum would show a characteristic signal for the -OCF₃ group. High-resolution ¹⁹F NMR can provide valuable information about through-space and through-bond couplings to other nuclei, aiding in conformational analysis. Future advancements may include the use of novel pulse sequences and higher magnetic field strengths for even greater resolution and sensitivity. numberanalytics.com

Multidimensional NMR: Two-dimensional NMR techniques, such as ¹H-¹³C HSQC and HMBC, are crucial for assigning the proton and carbon signals of the aromatic ring. ¹H-¹⁹F HETCOR experiments could be particularly useful for correlating the fluorine signals with the proton signals on the aromatic ring, providing unambiguous structural information.

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental composition of this compound and its reaction products. Advanced ionization techniques can provide information about fragmentation patterns, which can further aid in structural elucidation.

A summary of expected spectroscopic data for this compound is presented in the table below.

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Signals for the aromatic protons and a singlet for the acetyl methyl protons. |

| ¹³C NMR | Resonances for the aromatic carbons, the acetyl methyl carbon, and the carbonyl carbon. The carbon of the -OCF₃ group will show a characteristic quartet due to coupling with the fluorine atoms. |

| ¹⁹F NMR | A singlet for the three equivalent fluorine atoms of the -OCF₃ group. The chemical shift will be indicative of the electronic environment. rsc.org |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ester, C-O stretching, and vibrations associated with the trifluoromethoxy group and the aromatic ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |

Emerging Computational Methodologies in Fluorine Chemistry

Computational chemistry has become an invaluable tool for understanding and predicting the properties and reactivity of molecules. For fluorinated compounds like this compound, computational methods offer insights that can be challenging to obtain experimentally.

Current and Future Computational Approaches:

Density Functional Theory (DFT): DFT calculations are widely used to predict molecular geometries, electronic properties (such as electrostatic potential maps and frontier molecular orbitals), and spectroscopic data (including NMR chemical shifts). nih.govresearchgate.net For this compound, DFT can be used to rationalize its reactivity and predict the regioselectivity of chemical reactions. emerginginvestigators.org

Ab Initio Methods: High-level ab initio methods, while computationally more expensive, can provide very accurate predictions of thermochemical data, such as bond dissociation energies and reaction enthalpies. acs.org These methods can be used to study reaction mechanisms in detail. pittcon.org

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of this compound and its interactions with solvents or biological macromolecules. This can be particularly useful for understanding its behavior in different environments.

Machine Learning: The application of machine learning algorithms to predict the properties and reactivity of fluorinated compounds is an emerging area. By training models on large datasets of experimental and computational data, it may become possible to rapidly screen for molecules with desired properties.

Potential Impact on Interdisciplinary Research Fields

The unique properties conferred by the trifluoromethoxy group suggest that this compound and its derivatives could have a significant impact on several interdisciplinary research fields. The -OCF₃ group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules. mdpi.combohrium.comnih.gov

Potential Applications:

Medicinal Chemistry: The trifluoromethoxy group is a valuable substituent in drug design. researchgate.net Derivatives of this compound could be explored as building blocks for the synthesis of novel bioactive compounds. nih.gov The introduction of this moiety can modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. mdpi.com

Agrochemicals: Similar to medicinal chemistry, the trifluoromethoxy group is often incorporated into pesticides and herbicides to improve their efficacy and metabolic stability. icpms.cz